molecular formula C17H17N3O B4203571 N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide

N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide

Cat. No.: B4203571
M. Wt: 279.34 g/mol
InChI Key: KRWKZPMUAVRGGH-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves the condensation of 1-ethyl-1H-benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzimidazole derivatives .

Scientific Research Applications

N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding with residues in the allosteric site of the enzyme . The compound’s ability to modulate enzyme activity makes it a promising candidate for the treatment of metabolic disorders such as type-2 diabetes .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    N-benzimidazol-2yl benzamide: A similar compound with potential as a glucokinase activator.

    2-(phenoxymethyl)-1H-benzimidazol-1-yl derivatives: Known for their anticonvulsant activity.

Uniqueness

N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide stands out due to its specific structural features, such as the presence of an ethyl group at the 1-position of the benzimidazole ring and a benzamide moiety. These features contribute to its unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[(1-ethylbenzimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-20-15-11-7-6-10-14(15)19-16(20)12-18-17(21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWKZPMUAVRGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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